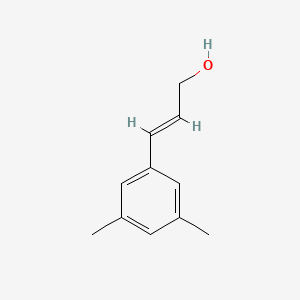
3-(3,5-Dimethylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propen-1-ol group attached to the phenyl ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzaldehyde with propargyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-(3,5-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of methyl groups.
3-(3,5-Dimethyl-phenyl)-prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
3-(3,5-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a propen-1-ol group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-4,6-8,12H,5H2,1-2H3/b4-3+ |
InChI Key |
SHCSUOOHXCTUSF-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=C/CO)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


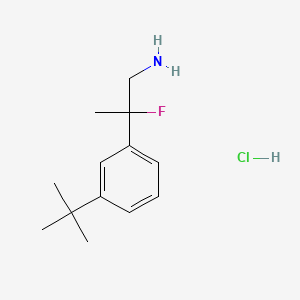
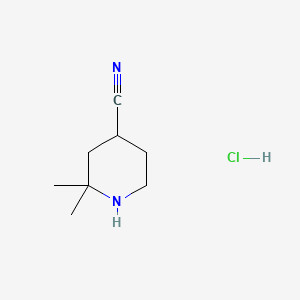
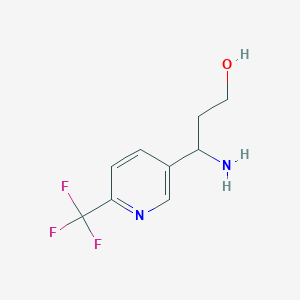

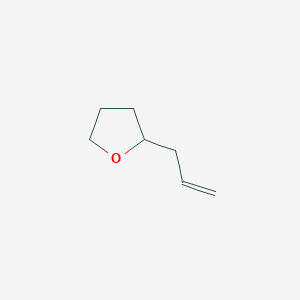

![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
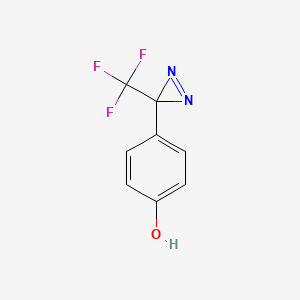


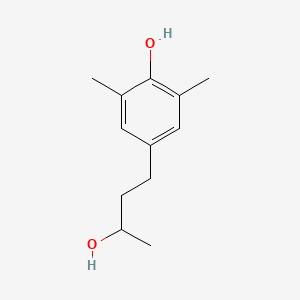
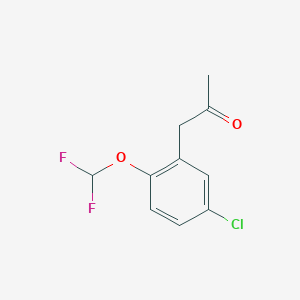
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
